molecular formula C10H14ClNO2 B13065437 N-Benzylalaninehydrochloride

N-Benzylalaninehydrochloride

Cat. No.: B13065437
M. Wt: 215.67 g/mol
InChI Key: GZAYAHLVTOOUMY-QRPNPIFTSA-N
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Description

Significance of Alpha-Amino Acid Derivatives in Chemical Synthesis

Alpha-amino acid derivatives are fundamental building blocks in the world of organic and medicinal chemistry. Constituting the structural basis of peptides and proteins, their importance is vast and well-established. acs.org In contemporary synthesis, these derivatives are indispensable for several reasons:

Building Blocks for Complex Molecules : They are crucial starting materials for the synthesis of a wide array of molecules, including natural products, medicinal agents, and chiral catalysts. acs.orgrsc.org The ability to create both natural and unnatural amino acid fragments has significantly expanded the toolbox of synthetic chemists. acs.org

Peptide and Protein Synthesis : Modified amino acids are incorporated into peptide synthesis to create novel peptides with specific biological activities, which is a cornerstone of drug discovery. chemimpex.com

Chiral Pool Synthesis : As many alpha-amino acid derivatives are chiral and available in enantiomerically pure forms, they serve as valuable chiral auxiliaries and synthons. This allows for the stereoselective synthesis of complex chiral molecules, which is critical in the development of pharmaceuticals where a specific enantiomer is often responsible for the desired therapeutic effect. chemimpex.com

Development of Novel Synthetic Methodologies : The unique reactivity of alpha-amino acid derivatives drives the development of new chemical transformations. researchgate.net Research into their reactions, such as stereoselective C-radical additions or their use in photoredox catalysis, continually pushes the boundaries of what is possible in organic synthesis. rsc.org

Overview of N-Benzylalaninehydrochloride as a Research Target

N-Benzylalanine hydrochloride, as a specific alpha-amino acid derivative, holds particular value in research. Its structure, which combines the chirality of alanine (B10760859) with the steric and electronic properties of the N-benzyl group, makes it a versatile intermediate.

The hydrochloride salt form often enhances the stability and solubility of the compound, facilitating its use in various reaction conditions. chemimpex.com Research involving N-Benzylalanine and its derivatives often focuses on its application as a precursor in multi-step syntheses. For instance, N-benzyl-alanine can be synthesized by the benzylation of alanine and subsequently used to create more complex molecules like L-alanine hydroxamate sulfonylated derivatives, which have been studied as enzyme inhibitors. tandfonline.com

A key area of its application is in peptide chemistry. A historical patent describes the preparation of hydrochlorides of N-benzylated amino acids, including N-benzyl-DL-alanine, and their subsequent use as acid chlorides for condensation reactions to form peptide bonds. google.com This highlights its role as a fundamental component in the construction of peptide backbones.

The physical and chemical properties of N-Benzylalanine and its derivatives are crucial for its application in synthesis.

PropertyValueSource
Chemical NameN-benzylalanine hydrochloride vitasmlab.biz
Molecular Formula (for base)C10H13NO2 vitasmlab.biz
Molecular Weight (for base)179.22 g/mol vitasmlab.biz
AppearanceWhite crystalline powder chemimpex.com
Melting Point (for Nα-Benzyl-L-alanine methyl ester hydrochloride)181-187 °C chemimpex.com

Scope and Research Imperatives for this compound

The future research landscape for N-Benzylalanine hydrochloride is guided by its established utility and potential for new applications. Key research imperatives include:

Asymmetric Synthesis and Catalysis : Given that N-Benzylalanine is a chiral molecule, a primary research goal is its application as a chiral ligand or auxiliary in asymmetric catalysis. The development of catalysts incorporating this moiety could lead to new, highly selective methods for producing enantiomerically pure compounds, which is a persistent challenge in chemical synthesis. acs.org

Novel Peptide Architectures : The N-benzyl group provides a site for further functionalization and can influence the conformational properties of peptides. Researchers are exploring how incorporating N-Benzylalanine and similar N-alkylated amino acids into peptides can lead to structures with enhanced stability, bioavailability, or novel biological activities. chemimpex.com

Intermediate for Pharmaceutical Synthesis : As a versatile building block, N-Benzylalanine hydrochloride serves as an important intermediate in the synthesis of complex pharmaceutical agents. chemimpex.com Future work will likely focus on developing more efficient and scalable synthetic routes that utilize this compound to access new therapeutic candidates.

Chiral Resolution : The principle of using a single enantiomer of a chiral substance to separate a racemic mixture is known as resolution. libretexts.orglibretexts.org Chiral amines and acids are commonly used as resolving agents. libretexts.org There is an imperative to explore the use of enantiomerically pure N-Benzylalanine hydrochloride or its derivatives as resolving agents for racemic acids or other compounds, expanding the toolkit for obtaining optically pure substances. libretexts.orgoup.com

Research AreaApplication of N-Benzylalanine HydrochlorideSource
Peptide SynthesisUsed as an acid chloride to form peptide bonds. google.com
Enzyme Inhibitor SynthesisServes as a precursor for creating L-alanine hydroxamate sulfonylated derivatives. tandfonline.com
Chiral ChemistryUsed in the optical resolution of the racemic compound itself. oup.com
Pharmaceutical DevelopmentActs as a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

(2S)-2-(benzylamino)propanoic acid;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-8(10(12)13)11-7-9-5-3-2-4-6-9;/h2-6,8,11H,7H2,1H3,(H,12,13);1H/t8-;/m0./s1

InChI Key

GZAYAHLVTOOUMY-QRPNPIFTSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NCC1=CC=CC=C1.Cl

Canonical SMILES

CC(C(=O)O)NCC1=CC=CC=C1.Cl

Origin of Product

United States

Advanced Synthetic Methodologies for N Benzylalaninehydrochloride

Stereoselective Synthesis Approaches to N-Benzylalanine Hydrochloride

The presence of a chiral center in N-benzylalanine necessitates the use of stereoselective synthetic methods to obtain specific enantiomers, which are often required for biological applications. These approaches can be broadly categorized into asymmetric synthesis strategies, enantioselective catalysis, and the use of chiral auxiliaries.

Asymmetric Synthesis Strategies for N-Benzylalanine Hydrochloride and its Precursors

Asymmetric synthesis aims to create a new chiral center with a preference for one enantiomer. A notable strategy for the synthesis of chiral α-benzyl amino acids is the catalytic asymmetric Tsuji–Trost α-benzylation of N-unprotected amino acids. This method utilizes a ternary catalyst system composed of a chiral aldehyde, a palladium species, and a Lewis acid to promote the reaction between amino acid esters and benzyl (B1604629) alcohol derivatives. youtube.com This approach is advantageous as it directly introduces the benzyl group at the α-position of the amino acid in an enantioselective manner, yielding various optically active unnatural α-benzyl amino acids in high yields and with excellent enantioselectivities. youtube.com

Dynamic kinetic resolution (DKR) is another powerful asymmetric strategy. In DKR, a racemic starting material is converted into a single enantiomer of the product. This is achieved by combining a rapid racemization of the starting material with a stereoselective reaction that consumes one enantiomer faster than the other. For instance, DKR of azlactones, which are precursors to amino acids, can be achieved through alcoholysis to generate enantiomerically enriched α-amino acid derivatives. jk-sci.com

The table below summarizes key asymmetric synthesis strategies applicable to N-benzylalanine precursors.

StrategyDescriptionKey Features
Catalytic Asymmetric α-Benzylation Direct enantioselective benzylation of an amino acid precursor using a chiral catalyst system. youtube.comHigh yields and enantioselectivities. youtube.com
Dynamic Kinetic Resolution (DKR) Conversion of a racemic mixture into a single enantiomeric product through simultaneous racemization and kinetic resolution. jk-sci.comTheoretical yield of 100%. jk-sci.com

Enantioselective Catalysis in N-Benzylalanine Hydrochloride Synthesis

Enantioselective catalysis is a cornerstone of modern asymmetric synthesis, employing chiral catalysts to control the stereochemical outcome of a reaction. For the N-alkylation of amino acids, transition metal catalysts have proven to be highly effective. Ruthenium-catalyzed N-alkylation of α-amino acid esters with alcohols offers a robust and atom-economical method that proceeds with excellent retention of stereochemical integrity. byjus.com This "borrowing hydrogen" methodology avoids the use of a base, which is crucial for preventing racemization of the acidic α-proton of the amino acid ester. uni-kiel.de

Nickel-catalyzed hydroalkylation is another versatile method for creating chiral alkyl amines from enecarbamates and alkyl halides with high regio- and enantioselectivity. bachem.com While not a direct N-benzylation, the principles of using chiral ligands, such as bisoxazolines, to induce enantioselectivity in C-N bond formation are transferable to the synthesis of N-benzylalanine. bachem.com

The following table highlights different enantioselective catalytic systems relevant to the synthesis of N-benzylalanine.

Catalyst SystemReaction TypeAdvantages
Ruthenium Complexes N-alkylation with alcohols byjus.comAtom-economical, base-free, high stereochemical retention. byjus.comuni-kiel.de
Palladium/Chiral Aldehyde α-Benzylation of amino acids youtube.comHigh enantioselectivity for direct C-H functionalization. youtube.com
Nickel/Chiral Ligand Hydroalkylation bachem.comHigh regio- and enantioselectivity for C-N bond formation. bachem.com

Chiral Auxiliary-Mediated Routes to N-Benzylalanine Hydrochloride

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. masterorganicchemistry.com

One effective method for the asymmetric synthesis of α-amino acid benzyl esters involves the use of a bisbenzyl bislactim ether derived from the diketopiperazine of cyclo(-L-Val-Gly-). Alkylation of the anion of this chiral auxiliary with benzyl bromide, followed by hydrolysis, yields the D-amino acid benzyl ester with high enantiomeric excess. researchgate.net

Another widely used class of chiral auxiliaries are α-substituted benzylamines. These reagents can deliver a nitrogen atom while simultaneously influencing the formation of diastereomeric intermediates, which can then be separated. The chiral auxiliary is subsequently removed, often by hydrogenolysis, to yield the enantiomerically pure product. peptide.com Evans-type oxazolidinone auxiliaries are also powerful tools for stereoselective alkylation reactions to produce chiral amino acids. youtube.comresearchgate.net

The table below provides an overview of common chiral auxiliaries used in the synthesis of chiral amino acids.

Chiral AuxiliaryMethodKey Features
Bisbenzyl Bislactim Ether Alkylation of a chiral glycine (B1666218) equivalent. researchgate.netHigh diastereoselectivity, provides access to D-amino acids. researchgate.net
α-Substituted Benzylamines Diastereoselective reaction with a racemic substrate followed by separation and removal of the auxiliary. peptide.comEnables separation of diastereomers, auxiliary can be recycled. peptide.com
Oxazolidinones Stereoselective alkylation of an N-acylated oxazolidinone. youtube.comresearchgate.netHigh diastereoselectivity, well-established methodology. youtube.comresearchgate.net

Reaction Mechanisms in N-Benzylalanine Hydrochloride Synthesis

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions, predicting stereochemical outcomes, and minimizing side reactions during the synthesis and derivatization of N-benzylalanine hydrochloride.

Nucleophilic Substitution Pathways (e.g., SN2) in N-Benzylalanine Hydrochloride Formation

The formation of N-benzylalanine typically proceeds through a nucleophilic substitution reaction, where the amino group of alanine (B10760859) acts as the nucleophile and a benzyl derivative, such as benzyl bromide, serves as the electrophile. This reaction generally follows an S(_N)2 (bimolecular nucleophilic substitution) mechanism. libretexts.org

The S(_N)2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. nih.gov This backside attack leads to an inversion of stereochemistry at the carbon center if it is chiral. This phenomenon is known as Walden inversion. libretexts.org In the context of synthesizing N-benzylalanine from a chiral alanine precursor, if the reaction were to occur at the chiral center of alanine (which is not the case in N-alkylation), this inversion would be a critical consideration. However, in the N-benzylation of alanine, the reaction occurs at the benzylic carbon of the benzyl halide, and the stereocenter of alanine remains unaffected.

The rate of the S(_N)2 reaction is dependent on the concentration of both the nucleophile (alanine) and the electrophile (benzyl halide). The reaction is favored by sterically unhindered electrophiles, which is why primary halides like benzyl bromide are excellent substrates. youtube.com The benzylic position is particularly reactive in S(_N)2 reactions due to the stabilization of the transition state by the adjacent phenyl ring. uniurb.it

Key Mechanistic Considerations in N-Benzylalanine Hydrochloride Derivatization

N-benzylalanine can undergo various derivatization reactions at its carboxylic acid and secondary amine functionalities. The mechanisms of these reactions are critical for controlling the outcome and preserving the stereochemical integrity of the molecule.

Esterification: The carboxylic acid group of N-benzylalanine can be converted to an ester, often through Fischer-Speier esterification. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester. byjus.comorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the product, water is typically removed, or an excess of the alcohol is used. byjus.com

Amide Bond Formation (Peptide Coupling): The formation of an amide bond between the carboxylic acid of N-benzylalanine and an amine is a fundamental reaction in peptide synthesis. This process requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Common coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are used for this purpose. bachem.com The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond. bachem.com

A significant mechanistic consideration during peptide coupling is the risk of racemization at the α-carbon of the activated amino acid. Racemization can occur through the formation of an oxazolone (B7731731) intermediate, especially when the N-terminus is acylated. uni-kiel.de The use of racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) is crucial to minimize this side reaction by forming an active ester that is less prone to oxazolone formation. bachem.com

Further N-Alkylation: The secondary amine of N-benzylalanine can be further alkylated. The mechanism for this reaction is also typically S(_N)2, with the secondary amine acting as the nucleophile. nih.gov The reactivity of the secondary amine may be lower than that of a primary amine due to increased steric hindrance. The reaction conditions, such as the choice of base and solvent, can significantly influence the rate and efficiency of the N-alkylation.

The following table outlines the key mechanistic aspects of common derivatization reactions of N-benzylalanine.

Derivatization ReactionMechanismKey Considerations
Esterification Fischer-Speier (acid-catalyzed nucleophilic acyl substitution) byjus.comorganic-chemistry.orgReversible reaction, requires removal of water or excess alcohol to drive to completion. byjus.com
Amide Bond Formation Activation of the carboxylic acid followed by nucleophilic attack by an amine. bachem.comPotential for racemization via oxazolone formation; use of coupling reagents and additives is critical. uni-kiel.de
N-Alkylation S(_N)2 nucleophilic substitution. nih.govSteric hindrance at the secondary amine can affect reactivity.

Optimization of Synthetic Pathways for N-Benzylalaninehydrochloride

The efficient synthesis of this compound is a key focus in academic research, aiming to improve yield, purity, and cost-effectiveness. Optimization strategies primarily revolve around the reductive amination of alanine with benzaldehyde (B42025), a robust and widely utilized method. This section delves into the nuances of process development and the considerations necessary for scaling up this synthesis from laboratory to larger-scale academic production.

Process Development and Scalability Considerations in Academic Synthesis

Process development for this compound synthesis in an academic setting focuses on establishing a reliable and efficient procedure that can be scaled up when larger quantities of the compound are required for further research. The primary synthetic route involves a one-pot reductive amination reaction.

A common and effective method for synthesizing N-substituted alanine derivatives involves the reaction of L-alanine with a corresponding aldehyde, followed by in-situ reduction of the resulting Schiff base intermediate. researchgate.net For the synthesis of a closely related compound, N-(4-bromobenzyl)-L-alanine hydrochloride, a high yield of 94% has been reported using L-alanine and 4-bromobenzaldehyde (B125591) with sodium borohydride (B1222165) as the reducing agent. researchgate.net This methodology is directly adaptable for the synthesis of this compound by substituting benzaldehyde for its brominated counterpart.

The reaction proceeds in two main steps within a single pot:

Imination: Alanine reacts with benzaldehyde in a suitable solvent, typically methanol, to form a Schiff base (imine) intermediate. This reaction is often facilitated by a base, such as triethylamine, which deprotonates the amino acid, enhancing its nucleophilicity.

Reduction: A reducing agent, commonly sodium borohydride, is introduced to selectively reduce the imine C=N bond to a C-N single bond, forming N-benzylalanine.

Salt Formation: The final product is isolated as its hydrochloride salt by acidification of the reaction mixture with hydrochloric acid. This not only facilitates purification and handling but also improves the stability of the final compound.

An alternative approach described in academic literature for the synthesis of the core N-benzylalanine structure involves the reductive amination of pyruvate (B1213749) esters with benzylamine, utilizing sodium triacetoxyborohydride (B8407120) as the reducing agent. chemeducator.org This method, while yielding the ester derivative, provides another viable pathway to the N-benzylalanine scaffold, which can then be hydrolyzed and converted to the hydrochloride salt.

Optimization of Reaction Parameters:

Several factors can be systematically varied to optimize the synthesis for higher yield and purity. These parameters are often explored during process development to find the most efficient and scalable conditions.

ParameterConsiderations for OptimizationTypical Range/Conditions
Solvent Methanol is commonly used as it effectively dissolves the reactants and the sodium borohydride reducing agent. researchgate.netAnhydrous Methanol
Temperature The imination step is typically carried out at room temperature, while the reduction with sodium borohydride is often performed at a reduced temperature (e.g., 5 °C) to control the reaction rate and minimize side reactions. researchgate.net5 °C to Room Temperature
Stoichiometry The molar ratios of alanine, benzaldehyde, and the reducing agent are critical. A slight excess of the aldehyde and reducing agent may be used to ensure complete conversion of the starting amino acid.Alanine (1 eq.), Benzaldehyde (1 eq.), NaBH₄ (2 eq.), Triethylamine (2 eq.) researchgate.net
Reaction Time The duration for both the imination and reduction steps needs to be sufficient for the reactions to go to completion. This is typically monitored by techniques like Thin Layer Chromatography (TLC).Imination: ~4 hours, Reduction: ~2 hours, then overnight. researchgate.net
Purification Recrystallization is a common method for purifying the final hydrochloride salt, effectively removing unreacted starting materials and by-products. researchgate.netRecrystallization from water or aqueous ethanol.

Scalability Considerations:

Translating a laboratory-scale synthesis to a larger academic scale (e.g., producing tens to hundreds of grams) introduces several challenges that must be addressed during process development.

Thermal Management: The reduction of the imine with sodium borohydride is an exothermic process. On a larger scale, efficient heat dissipation is crucial to prevent the temperature from rising uncontrollably, which could lead to side reactions and a decrease in yield and purity. This may require the use of jacketed reactors with cooling systems.

Reagent Addition: The portion-wise addition of the sodium borohydride is critical for controlling the reaction's exothermicity. researchgate.net On a larger scale, this needs to be carefully controlled, possibly through the use of a dropping funnel or a syringe pump for slow, continuous addition.

Work-up and Isolation: The work-up procedure, which involves neutralization and acidification, can become more complex on a larger scale. Handling large volumes of solvents and aqueous solutions requires appropriate equipment. The filtration and drying of a larger quantity of the crystalline product also need to be considered.

Purity and Crystallization: Achieving high purity on a larger scale can be more challenging. The crystallization process may need to be optimized by carefully controlling the cooling rate and solvent ratios to ensure the formation of well-defined crystals and efficient removal of impurities.

Crystallographic and High Resolution Structural Analyses of N Benzylalaninehydrochloride

Single-Crystal X-ray Diffraction Studies of N-Benzylalaninehydrochloride

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the atomic-level structure of crystalline materials. This technique involves directing X-rays onto a single crystal and analyzing the resulting diffraction pattern to determine the arrangement of atoms within the crystal lattice.

In the crystal lattice of compounds structurally similar to N-Benzylalanine hydrochloride, such as N-(4-Bromobenzyl)-L-alanine hydrochloride, the crystal packing is significantly influenced by a network of hydrogen bonds. researchgate.net The presence of the hydrochloride moiety introduces a chloride anion that acts as a primary hydrogen bond acceptor. researchgate.net This interaction is crucial in organizing the N-benzylalanine cations into well-defined structural motifs.

Interactive Data Table: Crystallographic Data for a Representative Analog (N-(4-Bromobenzyl)-L-alanine hydrochloride)

ParameterValue
Chemical FormulaC₁₀H₁₂BrNO₂·HCl
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.895(2)
b (Å)13.415(4)
c (Å)16.084(5)
α (°)90
β (°)90
γ (°)90
Volume (ų)1271.1(7)
Z4

Note: This data is for N-(4-Bromobenzyl)-L-alanine hydrochloride and serves as an illustrative example due to the lack of published specific data for N-Benzylalanine hydrochloride. researchgate.net

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in materials science and pharmaceutical development. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism involves the systematic search for and characterization of different crystalline forms that may arise under various crystallization conditions (e.g., solvent, temperature, pressure).

While specific studies on the polymorphism of N-Benzylalanine hydrochloride are not detailed in the provided search results, it is a phenomenon that could be anticipated for a flexible molecule capable of forming various hydrogen bonding networks. The conformational flexibility of the benzyl (B1604629) and alanine (B10760859) groups could allow for different packing arrangements, leading to multiple polymorphic forms. The identification and characterization of such polymorphs would be essential for a complete understanding of the solid-state chemistry of this compound.

Advanced Crystallographic Characterization Techniques

Beyond single-crystal X-ray diffraction, several other advanced techniques are invaluable for a comprehensive structural characterization of crystalline materials, particularly for polycrystalline samples or thin films.

The Rietveld method is a powerful technique for analyzing X-ray powder diffraction (XRPD) data. Instead of analyzing individual diffraction peaks, this method involves the fitting of the entire diffraction pattern with a calculated profile based on a known crystal structure model. This approach allows for the refinement of various structural and instrumental parameters, providing detailed information about the crystalline material.

For N-Benzylalanine hydrochloride, the Rietveld method could be employed for:

Quantitative phase analysis: Determining the relative amounts of different crystalline phases in a mixture, which is particularly useful in polymorphism studies.

Lattice parameter refinement: Precisely determining the unit cell dimensions.

Crystal structure refinement: Refining atomic positions and other structural parameters from powder data, especially when single crystals of sufficient quality are unavailable.

Grazing Incidence X-ray Diffraction (GIXRD) is a surface-sensitive diffraction technique used to study the crystal structure of thin films. By using a very small angle of incidence for the X-ray beam, the penetration depth is limited to the near-surface region, thus enhancing the signal from the thin film while minimizing interference from the substrate.

Should N-Benzylalanine hydrochloride be prepared as a thin film, GIXRD would be an essential tool for its characterization. This technique could provide information on:

Crystalline phase identification: Identifying the crystalline phases present in the thin film.

Preferred orientation (texture): Determining if the crystallites in the film have a preferred orientation relative to the substrate.

Crystallite size and microstrain: Analyzing the broadening of diffraction peaks to determine the size of the crystalline domains and the presence of lattice strain.

Advanced Spectroscopic Characterization of N Benzylalaninehydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, it is possible to assign specific protons and carbons within the N-Benzylalaninehydrochloride molecule and to elucidate its stereochemical properties.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound exhibit characteristic signals corresponding to the different chemical environments of the nuclei in the molecule. The presence of the benzyl (B1604629) group, the alanine (B10760859) moiety, and the hydrochloride salt form all influence the chemical shifts and coupling patterns observed.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the aromatic protons of the benzyl group typically appear as a multiplet in the downfield region, usually between 7.2 and 7.5 ppm. The benzylic protons (CH₂) attached to the nitrogen atom are expected to show a singlet or a pair of doublets, depending on their magnetic equivalence, in the range of 4.0 to 4.5 ppm. The methine proton (CH) of the alanine backbone would likely resonate as a quartet around 3.5 to 4.0 ppm, coupled to the adjacent methyl protons. The methyl protons (CH₃) of the alanine part of the molecule would appear as a doublet further upfield, typically between 1.5 and 1.8 ppm. The acidic proton of the carboxylic acid and the proton on the nitrogen, now part of an ammonium (B1175870) hydrochloride, would be expected to appear as broad singlets, with their chemical shifts being concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. The carboxyl carbon is the most deshielded, appearing around 170-180 ppm. The aromatic carbons of the benzyl group will have signals in the 125-140 ppm region, with the ipso-carbon (the one attached to the CH₂ group) being distinct. The benzylic carbon (CH₂) would likely be found in the 50-60 ppm range. The methine carbon (CH) of the alanine moiety is expected to resonate around 50-55 ppm, while the methyl carbon (CH₃) will be the most shielded, appearing at approximately 15-20 ppm.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY: A COSY spectrum would reveal the coupling relationships between protons. For instance, a cross-peak would be observed between the methine proton of the alanine and its adjacent methyl protons.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the definitive assignment of the proton signal for the benzylic CH₂, the alanine CH, and the alanine CH₃ to their corresponding carbon signals.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1CH (Alanine)3.75 (q)52.5
2CH₃ (Alanine)1.65 (d)16.8
3COOH11.5 (br s)173.2
4CH₂ (Benzylic)4.15 (s)54.0
5C (ipso)-135.0
6, 10CH (ortho)7.40 (d)129.5
7, 9CH (meta)7.35 (t)128.8
8CH (para)7.30 (t)128.0

Note: The chemical shifts are predicted values and may vary depending on the solvent and experimental conditions.

NMR spectroscopy is a key technique for determining the stereochemistry of chiral molecules like this compound. Since N-Benzylalanine contains a stereocenter at the α-carbon of the alanine residue, it can exist as two enantiomers (D and L forms).

One common NMR method for determining the relative and absolute stereochemistry is the use of Nuclear Overhauser Effect (NOE) spectroscopy. NOE provides information about the spatial proximity of nuclei. In a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment, cross-peaks are observed between protons that are close to each other in space, typically within 5 Å.

For this compound, NOE experiments could potentially reveal through-space interactions between the protons of the benzyl group and the protons on the chiral center of the alanine moiety. The pattern and intensity of these NOE cross-peaks can help to define the preferred conformation of the molecule in solution. By comparing the observed NOE data with the expected distances between protons in different stereoisomers, it is possible to deduce the relative stereochemistry.

Furthermore, the use of chiral derivatizing agents or chiral solvating agents in conjunction with NMR can be employed to distinguish between enantiomers. These agents interact differently with the D and L forms of this compound, leading to the formation of diastereomeric complexes that have distinct NMR spectra, allowing for the determination of enantiomeric purity.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by vibrational modes corresponding to its constituent functional groups.

The FT-IR spectrum of this compound will display a series of absorption bands that are characteristic of the N-benzyl group, the alanine backbone, and the hydrochloride salt.

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching of the O-H bond in the carboxylic acid group. This broadness is a result of hydrogen bonding.

N-H Stretch: The presence of the ammonium hydrochloride will give rise to a broad band in the 2400-2800 cm⁻¹ range, which often appears as a series of smaller peaks on top of the O-H stretch, corresponding to the N-H stretching vibrations.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations of the benzyl group are typically observed as a group of peaks just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). Aliphatic C-H stretching from the alanine and benzylic CH₂ groups will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=O Stretch: A strong and sharp absorption band for the carbonyl group (C=O) of the carboxylic acid is expected in the region of 1700-1730 cm⁻¹.

C=C Stretch (Aromatic): The stretching of the carbon-carbon bonds in the aromatic ring of the benzyl group will result in one or more moderate to sharp bands in the 1450-1600 cm⁻¹ region.

N-H Bend: The bending vibration of the N-H bond in the ammonium group is expected to cause a medium to strong absorption around 1500-1600 cm⁻¹.

C-N Stretch: The C-N stretching vibration will likely appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

C-H Bend (Aromatic): Out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern of the benzene (B151609) ring.

Interactive Data Table: Characteristic FT-IR Vibrational Modes for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H StretchCarboxylic Acid2500-3300Broad, Strong
N-H StretchAmmonium Ion2400-2800Broad, Medium
C-H Stretch (Aromatic)Benzyl Group3030-3100Medium
C-H Stretch (Aliphatic)Alanine, Benzylic CH₂2850-2960Medium
C=O StretchCarboxylic Acid1700-1730Strong, Sharp
C=C StretchAromatic Ring1450-1600Medium
N-H BendAmmonium Ion1500-1600Medium-Strong
C-N StretchAmine1000-1250Medium
C-H Bend (Aromatic o.o.p.)Benzyl Group690-900Strong

Computational Chemistry and Theoretical Studies of N Benzylalaninehydrochloride

Reaction Mechanism Insights from Computational Studies.

Transition State Analysis and Energy Profiles for N-Benzylalanine Hydrochloride Reactions

Detailed computational investigations into the reaction mechanisms involving N-Benzylalanine hydrochloride are currently limited in publicly accessible scientific literature. Theoretical studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.

A transition state represents the highest energy point along the reaction coordinate, and its analysis provides critical insights into the kinetic feasibility of a proposed reaction pathway. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.

For a hypothetical reaction involving N-Benzylalanine hydrochloride, such as its synthesis or degradation, a computational study would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates and transition states are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to characterize the nature of the optimized structures. Reactants, products, and intermediates will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products on the potential energy surface, confirming that the identified transition state is correct for the reaction of interest.

Energy Profile Construction: The relative energies of all species are calculated to construct a reaction energy profile. This profile visually represents the energy changes that occur as the reaction progresses, highlighting the activation energies for each step.

Hypothetical Reaction Data:

To illustrate the type of data generated from such a study, the following tables present hypothetical energy data for a generic reaction of N-Benzylalanine hydrochloride. Note: This data is for illustrative purposes only and is not derived from actual experimental or computational results.

Table 1: Calculated Relative Energies for a Hypothetical Reaction of N-Benzylalanine Hydrochloride

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+25.3
Intermediate+5.7
Transition State 2+18.9
Products-10.2

Table 2: Key Geometric Parameters of a Hypothetical Transition State

ParameterValue
Bond Being Formed (Å)2.15
Bond Being Broken (Å)1.98
Dihedral Angle (°)125.4

Further computational studies on N-Benzylalanine hydrochloride are needed to provide specific and accurate data on its reaction mechanisms. Such research would be invaluable for applications in organic synthesis and medicinal chemistry, where a detailed understanding of reactivity is essential.

N Benzylalaninehydrochloride As a Chiral Building Block in Advanced Organic Synthesis

Applications in Asymmetric Synthesis of Complex Molecular Architectures

N-Benzylalanine hydrochloride serves as a valuable chiral building block in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. Its inherent chirality, derived from the natural amino acid alanine (B10760859), provides a foundational stereochemical element that can be transferred and elaborated upon to construct complex molecules with multiple stereocenters. The benzyl (B1604629) group on the nitrogen atom not only protects the amine from unwanted side reactions but also introduces steric bulk that can influence the stereochemical outcome of subsequent transformations, a critical aspect in the design of enantioselective synthetic routes.

Enantioselective Construction of Chirality Centers

A primary application of N-benzylalanine is in the enantioselective construction of new chirality centers. This is often achieved by employing it as a chiral auxiliary—a molecule temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed.

One established strategy involves converting N-benzylalanine into a chiral oxazolidinone. nih.govwikipedia.org These heterocyclic auxiliaries, popularized by David Evans, are powerful tools for controlling stereochemistry in reactions like aldol (B89426) additions and alkylations. wikipedia.org The bulky benzyl group and the inherent chirality of the alanine backbone create a highly defined steric environment. When an acyl group is attached to the oxazolidinone nitrogen, the enolate can be formed and subsequently reacted with electrophiles, such as alkyl halides. The approach of the electrophile is sterically directed to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity. nih.gov

Another approach utilizes N-benzylalanine to form chiral Schiff base complexes, for instance with Ni(II). nih.gov These complexes can be deprotonated to form a chiral enolate equivalent. The subsequent alkylation of this complex with electrophiles, like racemic α-alkylbenzyl bromides, proceeds with high diastereoselectivity, effectively controlling the configuration of the newly formed C-C bond. nih.gov This method allows for the direct alkylation of the alanine α-carbon, transferring the initial chirality to a more complex product structure.

MethodDescriptionKey FeatureTypical Outcome
Chiral Oxazolidinone Auxiliary N-Benzylalanine is converted into a 4-substituted oxazolidinone. This auxiliary directs the stereochemistry of enolate alkylation or aldol reactions.Steric hindrance from the benzyl group and the oxazolidinone ring controls the facial selectivity of the reaction. wikipedia.orgHigh diastereoselectivity in the formation of new carbon-carbon bonds.
Chiral Schiff Base Complex A Ni(II) complex of a Schiff base derived from N-benzylalanine is used as a chiral glycine (B1666218) enolate equivalent.The rigid metal complex creates a defined chiral environment, directing the approach of electrophiles. nih.govDiastereoselective alkylation to produce α,β-disubstituted amino acids. nih.gov

Synthesis of Noncanonical Amino Acids and Derivatives

N-benzylalanine is itself a noncanonical amino acid (ncAA), as it is not one of the 20 proteinogenic amino acids. scielo.org.mx It serves as a versatile starting material for the synthesis of other, more complex ncAAs, which are crucial for developing peptidomimetics with enhanced stability and novel biological functions. scielo.org.mxresearchgate.net

One key transformation is the homologation of N-benzylalanine to produce N-benzyl-β-alanine derivatives. The Arndt-Eistert homologation, a classic method for converting a carboxylic acid to its next higher homolog, can be applied. illinois.edu This process involves converting the carboxylic acid of N-benzylalanine to an acyl chloride, reacting it with diazomethane (B1218177) to form a diazoketone, and then performing a Wolff rearrangement in the presence of a nucleophile (e.g., water or an alcohol) to yield the β-amino acid or its ester. These resulting N-protected β-amino acids are valuable building blocks for synthesizing β-peptides, which can form stable secondary structures like helices and sheets. researchgate.netillinois.edunih.gov

Further derivatization of the N-benzylalanine backbone allows for the creation of a wide array of ncAAs. For example, the α-carbon can be further alkylated using the chiral auxiliary methods described previously to generate α,α-disubstituted amino acids. nih.gov These sterically constrained amino acids are of great interest in peptide design as they can induce specific secondary structures.

Derivatization to Access Diverse Chemical Scaffolds

The chemical structure of N-benzylalanine allows it to be a precursor for diverse chemical scaffolds beyond simple amino acid derivatives, particularly N-heterocycles. The nitrogen and carboxylic acid functionalities are perfectly positioned for cyclization reactions.

For instance, derivatives of N-benzylalanine can undergo intramolecular cyclization to form saturated N-heterocycles like substituted pyrrolidines and piperidines. researchgate.netnih.gov This can be achieved through a multi-step sequence involving reduction of the carboxylic acid to an alcohol, conversion of the alcohol to a leaving group (e.g., a tosylate or halide), and subsequent intramolecular nucleophilic substitution by the nitrogen atom. The stereocenter from the original N-benzylalanine is retained in the final heterocyclic product, making this a powerful method for synthesizing chiral alkaloids and related pharmacologically active compounds.

Another avenue for derivatization is polymerization. N-benzyl-β-alanine, synthesized from its α-amino acid precursor, can be converted into an N-carboxyanhydride (NCA). The NCA of N-benzyl-β-alanine has been shown to polymerize readily upon heating or with the use of initiators, forming poly(N-benzyl-β-alanine). exlibrisgroup.com This demonstrates its utility in creating novel polyamide materials where the properties can be tuned by the pendant benzyl group.

Strategies for Enhancing Chiral Purity and Yield in Downstream Applications

In asymmetric synthesis, achieving high enantiomeric purity and chemical yield is paramount. For chiral building blocks like N-benzylalanine, which may be synthesized as a racemic mixture or become partially racemized during a reaction, methods to enhance chiral purity are essential. Dynamic kinetic resolution (DKR) is a particularly powerful strategy that can theoretically convert an entire racemic mixture into a single, desired enantiomer, thus maximizing both purity and yield. researchgate.net

Kinetic Resolution and Chemoenzymatic Approaches

Kinetic resolution separates a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. However, this method is limited to a maximum theoretical yield of 50% for the resolved product. Chemoenzymatic DKR overcomes this limitation by combining an enzymatic kinetic resolution with an in situ racemization of the slower-reacting enantiomer. researchgate.netorganic-chemistry.org

This strategy is highly applicable to racemic N-benzylalanine. The process involves two key components working in concert:

Enzymatic Resolution : A lipase (B570770), such as Candida antarctica lipase B (CALB), is used to selectively acylate one enantiomer of the N-benzylamino acid. researchgate.netorganic-chemistry.org Lipases are highly enantioselective and can differentiate between the R- and S-enantiomers, converting one much faster than the other into an N-acyl-N-benzylalanine derivative.

In Situ Racemization : A metal catalyst, typically based on ruthenium or palladium, is added to the reaction mixture. researchgate.net This catalyst serves to racemize the unreacted, slower-reacting enantiomer of N-benzylalanine. By constantly converting the unwanted enantiomer back into the racemic mixture, the enzyme has a continuous supply of its preferred substrate.

The combination of these two processes allows the entire starting racemic mixture to be funneled into a single, enantiomerically pure acylated product, with yields approaching 100%. researchgate.net This chemoenzymatic DKR provides an efficient route to enantiopure N-acylated N-benzylalanine derivatives, which can then be deacylated to yield the desired enantiomerically pure N-benzylalanine.

Catalyst SystemRoleMechanism
Lipase (e.g., CALB) Resolution CatalystEnantioselectively acylates one enantiomer of the racemic N-benzylalanine.
Ruthenium or Palladium Complex Racemization CatalystContinuously racemizes the unreacted enantiomer, making it available for the enzyme.

Role in the Development of New Catalytic Systems (e.g., Ligands, Organocatalysts)

The intrinsic chirality and structural features of N-benzylalanine make it an attractive scaffold for the synthesis of new chiral ligands and organocatalysts. In asymmetric catalysis, the ligand bound to a metal center or the organocatalyst itself is responsible for inducing enantioselectivity. By building these catalysts from readily available chiral pool molecules like N-benzylalanine, new and effective catalytic systems can be developed. researchgate.netresearchgate.net

Amino acid-derived ligands are a cornerstone of asymmetric catalysis. N-benzylalanine can be chemically modified to create various types of ligands. For example, it can be used to synthesize P,N-ligands, which contain both a "soft" phosphorus donor and a "hard" nitrogen donor. researchgate.netmdpi.com A common strategy involves converting the carboxylic acid of N-benzylalanine to an alcohol, which is then used as a chiral backbone to introduce a phosphine (B1218219) group and coordinate with a metal. The resulting metal complexes (e.g., with iridium or rhodium) can be highly effective catalysts for reactions like asymmetric hydrogenation. mdpi.comrsc.org

Furthermore, N-benzylalanine can be incorporated into the structure of N-heterocyclic carbenes (NHCs). NHCs have become a major class of ligands in organometallic chemistry and organocatalysis due to their strong σ-donating properties. nih.govsigmaaldrich.commdpi.com By attaching the N-benzylalanine unit to the NHC backbone, a chiral environment is created around the carbene carbon. Metal complexes of these chiral NHCs can catalyze a range of asymmetric transformations. Similarly, the N-benzylalanine structure could be used to design purely organic catalysts, where the amine and a modified carboxylate group (e.g., an amide or thiourea) can activate substrates through hydrogen bonding and induce stereoselectivity. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.